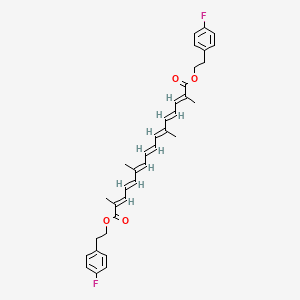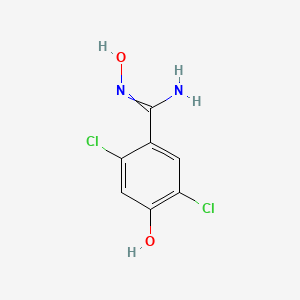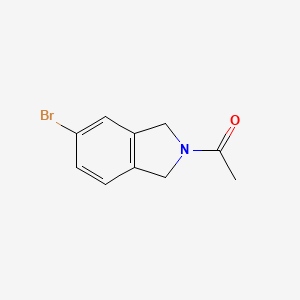![molecular formula C24H32NO4+ B13912134 Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium](/img/structure/B13912134.png)
Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium is an organic compound featuring a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium typically involves multi-step organic reactions. One common method includes the use of dimethyl carbonate and vanillin as starting materials . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and testing.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium exerts its effects involves interactions with various molecular targets. The formyl group can participate in condensation reactions, while the aromatic ring can engage in π-π interactions with other molecules . These interactions can influence the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropoxy-5-methylphenylboronic acid
- 4-[[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazol-1-yl]-oxomethyl]-2-piperazinone
Uniqueness
Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple points of modification, making it a valuable compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C24H32NO4+ |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium |
InChI |
InChI=1S/C24H32NO4/c1-17(2)28-23-9-7-19(15-26)11-21(23)13-25(5,6)14-22-12-20(16-27)8-10-24(22)29-18(3)4/h7-12,15-18H,13-14H2,1-6H3/q+1 |
InChI Key |
BTMXVKHKBBQYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)C[N+](C)(C)CC2=C(C=CC(=C2)C=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(2-thioxobenzo[d]thiazol-3(2H)-yl)methyl] cyanocarbonimidodithioate](/img/structure/B13912053.png)






![Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)

![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)


![4'-hydroxy-6-trifluoromethyl-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester](/img/structure/B13912132.png)

